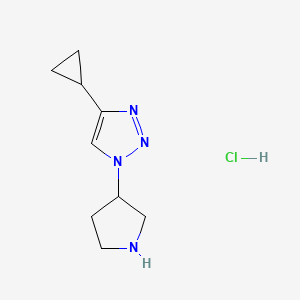![molecular formula C11H14ClN3O3 B11715617 [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[84002,7]tetradeca-2,4,6-trien-6-il]metanol es un compuesto orgánico complejo conocido por su estructura tricíclica única. Este compuesto se caracteriza por la presencia de un átomo de cloro, un grupo metilo y un grupo funcional metanol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo tricíclico: Esto se logra a través de una serie de reacciones de ciclación, a menudo involucrando el uso de ácidos fuertes o bases como catalizadores.
Introducción del átomo de cloro: Este paso generalmente involucra reacciones de cloración usando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición del grupo metanol: Esto se hace típicamente a través de reacciones de sustitución nucleofílica, donde se introduce un grupo hidroxilo a la molécula.
Métodos de Producción Industrial
A escala industrial, la producción de este compuesto puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción (temperatura, presión y pH) es crucial para lograr resultados consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El átomo de cloro en el compuesto puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Nucleófilos: Iones hidróxido, aminas
Principales Productos Formados
Oxidación: Aldehídos, ácidos carboxílicos
Reducción: Alcoholes, aminas
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo usado
Aplicaciones Científicas De Investigación
[(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para varias enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de [(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
[(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol se puede comparar con otros compuestos similares, como:
[(10S,14R)-4-cloro-14-metil-6-(metilsulfonilmetil)-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trieno]: Este compuesto tiene una estructura tricíclica similar pero con un grupo metilsulfonilmetil en lugar de un grupo metanol.
[(10S)-9-oxo-1,3,8-triazatriciclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-5-il]metil]piperazin-1-il]benzonitrilo: Este compuesto también comparte un núcleo tricíclico similar pero tiene diferentes sustituyentes.
La singularidad de [(10S,14R)-4-cloro-14-metil-8,12-dioxa-1,3,5-triazatriciclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-il]metanol radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H14ClN3O3 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
PUPYRLHPONRTIJ-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CO)Cl |
SMILES canónico |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


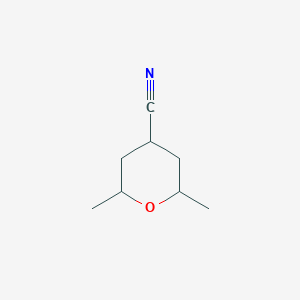
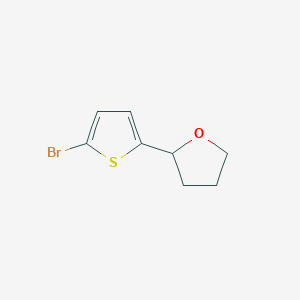
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
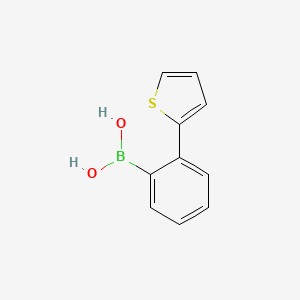
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

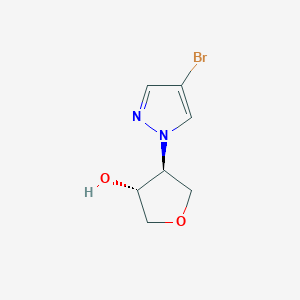
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
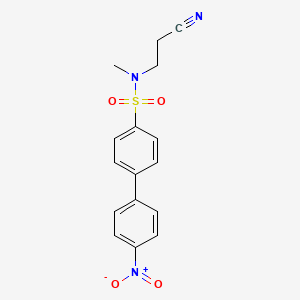
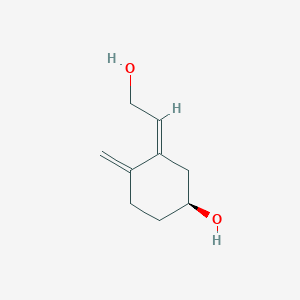
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
